molecular formula C19H16N2O2S B5809796 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide

Cat. No. B5809796
M. Wt: 336.4 g/mol
InChI Key: GCVSITQOKFAPNA-UHFFFAOYSA-N
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Description

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide, also known as HNHA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of thiosemicarbazones and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide involves the inhibition of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA replication. As a result, cancer cells are unable to proliferate and eventually undergo apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has also been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its high specificity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide. One of the areas of research is the optimization of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide synthesis to improve its solubility and bioavailability. Another area of research is the development of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide analogs with improved anti-cancer activity and selectivity towards cancer cells. Additionally, the study of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide in combination with other anti-cancer agents could lead to the development of more effective cancer treatments.

Synthesis Methods

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide can be synthesized by reacting 2-hydroxy-4-methylacetophenone with thiosemicarbazide in the presence of hydrochloric acid and sodium hydroxide. The resulting compound is then treated with 1-naphthylamine to obtain N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide.

Scientific Research Applications

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential use in cancer treatment. It has been found to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-9-10-16(17(22)11-12)20-19(24)21-18(23)15-8-4-6-13-5-2-3-7-14(13)15/h2-11,22H,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVSITQOKFAPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide

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